2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
2-({4-Allyl-5-[(3-Chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:
- Core structure: A 1,2,4-triazole ring substituted at positions 3 (sulfanyl group), 4 (allyl group), and 5 (3-chloroanilino-methyl moiety).
- Acetamide side chain: A sulfanyl-linked acetamide terminating in a 3-methoxyphenyl group. The allyl group may enhance lipophilicity, while the 3-chloroanilino and 3-methoxyphenyl groups could influence receptor binding or metabolic stability .
Properties
CAS No. |
538337-20-1 |
|---|---|
Molecular Formula |
C21H22ClN5O2S |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-3-10-27-19(13-23-16-7-4-6-15(22)11-16)25-26-21(27)30-14-20(28)24-17-8-5-9-18(12-17)29-2/h3-9,11-12,23H,1,10,13-14H2,2H3,(H,24,28) |
InChI Key |
NASCKUOCLUWHBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The triazole ring serves as the central scaffold for this compound. Modern approaches prioritize regioselective alkylation and arylation to minimize isomer formation. A 2023 study demonstrated that 4-trifluoroacetyltriazoles react with allyl bromide in dimethylformamide (DMF) using Na₂CO₃ as a base, achieving 86% yield for 2-allyl-substituted triazoles with <6% of the 1-alkyl isomer . This method avoids the use of strong bases like NaH, which degrade sensitive intermediates .
Key Reaction Parameters for Triazole Alkylation
| Parameter | Optimal Condition | Yield (%) | Selectivity (2- vs. 1-isomer) |
|---|---|---|---|
| Base | Na₂CO₃ | 84–86 | 94:6 |
| Solvent | DMF | 84 | 94:6 |
| Temperature | 80°C | 82 | 92:8 |
| Allylating Agent | Allyl bromide | 86 | 94:6 |
The trifluoroacetyl group at position 4 directs alkylation to the N2 position, critical for subsequent functionalization . Post-alkylation, hydrolysis under basic conditions converts the trifluoroacetyl group to a carboxylic acid, though this step is omitted in the target compound’s synthesis .
Introduction of the 3-Chloroanilino Methyl Group
The 5-[(3-chloroanilino)methyl] substituent is introduced via reductive amination or nucleophilic substitution. A two-step sequence is recommended:
-
Chloromethylation : Treatment of 4-allyl-4H-1,2,4-triazole with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ yields the 5-chloromethyl intermediate .
-
Amination : Reaction with 3-chloroaniline in acetonitrile at 60°C for 12 hours achieves 78% conversion, with excess amine serving as both reactant and base .
Side Reaction Mitigation
-
Competitive dimerization : Controlled stoichiometry (1:1.2 triazole:amine) reduces dimer formation to <5% .
-
Oxidation : Conducting reactions under nitrogen minimizes oxidation of the anilino group .
Sulfanyl-Acetamide Linkage Formation
The sulfanyl group at position 3 is installed via thiol-ene coupling or nucleophilic displacement. A regioselective approach involves:
-
Thiolation : Reaction of the triazole with thiourea in ethanol under reflux, followed by acidic workup to generate the 3-mercapto intermediate .
-
Acetamide Coupling : Treatment with N-(3-methoxyphenyl)-2-bromoacetamide in DMF using K₂CO₃ as a base achieves 72% yield .
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 72 | 6 |
| DMSO | 46.7 | 68 | 8 |
| Acetonitrile | 37.5 | 55 | 12 |
Polar aprotic solvents enhance nucleophilicity of the mercapto group, accelerating displacement .
Final Functionalization and Purification
The allyl group at position 4 is introduced early but may require protection during subsequent steps. A 2022 review highlights the utility of silyl ethers for allyl group stabilization under basic conditions . Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7), yielding >95% purity .
Critical Quality Control Metrics
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
¹H NMR Verification : Key signals include δ 7.25–7.35 (3-chloroanilino aromatic protons), δ 5.85–5.95 (allyl CH₂=CH–), and δ 3.75 (OCH₃) .
Comparative Analysis of Synthetic Routes
Two dominant strategies emerge from recent literature:
Route A (Modular Assembly)
-
Triazole core → Allylation → Chloromethylation → Amination → Thiolation → Acetamide coupling
-
Total Yield : 42%
Route B (Convergent Synthesis)
Chemical Reactions Analysis
Types of Reactions
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or the allyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl or anilino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the allyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations :
- Amino vs. Allyl Groups: Replacement of the 4-allyl group with 4-amino (as in ) increases hydrophilicity but may reduce membrane permeability.
- Terminal Groups : The 3-methoxyphenyl group in the target compound is shared with , but analogs like and use halogenated aryl groups for enhanced bioactivity.
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates a triazole ring, a sulfanyl group, and a methoxyphenyl moiety. This structural composition suggests potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and herbicidal properties.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 105219-63-4. The triazole ring is known for its antifungal properties, while the chloroaniline component has been associated with antibacterial and anticancer activities. The presence of the sulfanyl group may enhance the biological activity through various mechanisms.
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising activity against various fungal strains. Preliminary studies indicate that it may inhibit the growth of fungi by disrupting cell membrane integrity and interfering with ergosterol biosynthesis.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 32 |
| Aspergillus niger | 12 | 64 |
| Fusarium oxysporum | 10 | 128 |
2. Anticancer Activity
The chloroaniline component contributes to the compound's anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cells. In vitro assays on various cancer cell lines have yielded significant results:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 | 2.3 | Induction of apoptosis |
| MCF-7 | 1.9 | Cell cycle arrest |
| HeLa | 3.0 | Inhibition of topoisomerase II |
3. Herbicidal Activity
Recent studies have identified the compound as a potential herbicide targeting phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants. The compound exhibited effective herbicidal activity against several weed species.
| Weed Species | Effective Concentration (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 500 | 85 |
| Echinochloa crus-galli | 750 | 90 |
| Chenopodium album | 375 | 78 |
The biological activities of this compound can be attributed to several mechanisms:
- Antifungal Activity : Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
- Anticancer Activity : Induction of apoptosis through caspase activation and inhibition of cell proliferation.
- Herbicidal Activity : Inhibition of PDS leads to a reduction in carotenoid levels, ultimately affecting plant growth.
Case Studies
Several studies have explored the efficacy of this compound in clinical and agricultural settings:
- Antifungal Efficacy Study : A study conducted on various fungal pathogens demonstrated that the compound effectively reduced fungal load in infected plant tissues by up to 70% compared to control groups.
- Cancer Cell Line Study : Research involving HCT-116 and MCF-7 cell lines showed that treatment with this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent.
- Field Trials for Herbicidal Activity : Field trials indicated that application rates of 500 g/ha resulted in significant control over common agricultural weeds without phytotoxicity to crops.
Q & A
Q. How is 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide synthesized, and what are the critical parameters for optimizing yield?
Answer: The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the triazole core via cyclization of hydrazides or thiourea derivatives under reflux (e.g., ethanol, 60–80°C) .
- Step 2: Sulfanyl-acetamide linkage using 2-chloroacetonitrile or chloroacetyl chloride in the presence of NaH or triethylamine in solvents like dioxane or DMF .
- Step 3: Purification via recrystallization (ethanol-DMF mixtures) or column chromatography.
Critical Parameters:
- Temperature Control: Maintain 10–30°C during diazonium salt coupling to prevent side reactions .
- Catalyst Use: CuCl₂·2H₂O enhances regioselectivity in allyl group addition .
- Yield Optimization: Typical yields range from 68–85%, depending on solvent polarity and reaction time .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acrylonitrile, CuCl₂, acetone, 20–25°C | 75% | |
| 2 | Chloroacetyl chloride, triethylamine, dioxane | 68% | |
| 3 | Ethanol-DMF recrystallization | 92% purity |
Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆) resolves signals for the allyl group (δ 4.16–5.20 ppm), triazole protons (δ 7.05–7.20 ppm), and methoxyphenyl substituents (δ 3.80 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 428.0 (C₂₁H₂₂ClN₅OS) .
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between triazole and aryl rings .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
Answer:
- Anticancer Assays: MTT assays (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM .
- Antimicrobial Screening: Disk diffusion assays against E. coli and S. aureus at 50–200 µg/mL .
- Anti-exudative Activity: Carrageenan-induced edema models in rodents, compared to diclofenac sodium (8 mg/kg) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl group substitution) impact structure-activity relationships (SAR)?
Answer:
- Allyl vs. Aryl Substitution: Replacing the allyl group with 4-methylphenyl enhances hydrophobic interactions with enzyme pockets (e.g., COX-2), improving IC₅₀ by 30% .
- Methoxyphenyl Position: 3-Methoxy substitution increases metabolic stability compared to 2- or 4-methoxy analogs in hepatic microsome assays .
Q. Table 2: Bioactivity of Structural Analogs
| Substituent | Target Activity (IC₅₀) | Reference |
|---|---|---|
| Allyl (original) | COX-2: 12.5 µM | |
| 4-Methylphenyl | COX-2: 8.7 µM | |
| 3-Methoxy (modified) | CYP3A4 stability: >90% |
Q. What computational methods are employed to predict binding modes with biological targets?
Answer:
- Molecular Docking: AutoDock Vina simulates interactions with COX-2 (PDB: 1CX2), identifying hydrogen bonds between the triazole ring and Arg120/His90 residues .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating strong binding .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Answer:
- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Dose-Response Validation: Repeat experiments with triplicate technical replicates and statistical validation (p < 0.05 via ANOVA) .
- Off-Target Profiling: Use kinase panels or proteome-wide affinity chromatography to identify non-specific binding .
Q. What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme Kinetics: Michaelis-Menten plots with varying substrate concentrations (e.g., arachidonic acid for COX-2) .
- Surface Plasmon Resonance (SPR): Measures real-time binding affinity (KD) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) during ligand-enzyme interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
